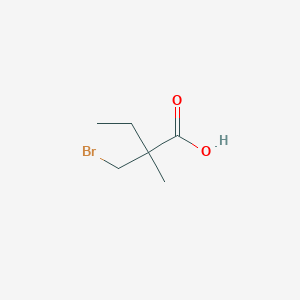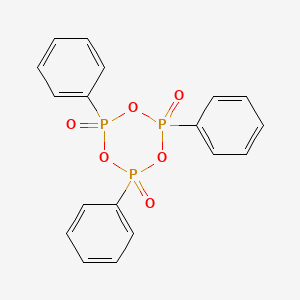![molecular formula C11H9Cl2N3O2S B14628137 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- CAS No. 55841-97-9](/img/structure/B14628137.png)
3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- is a chemical compound with the molecular formula C11H8Cl2N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, a sulfonamide group, and a dichlorophenyl group, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- typically involves the reaction of 3,5-dichloroaniline with pyridine-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyridine compounds. These products have diverse applications in different scientific fields .
Aplicaciones Científicas De Investigación
3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby disrupting essential metabolic processes in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinesulfonamide, 2-[(3-chlorophenyl)amino]-
- 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide
- **N-[(1-Methylethyl)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide
Uniqueness
Compared to similar compounds, 3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]- is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
55841-97-9 |
|---|---|
Fórmula molecular |
C11H9Cl2N3O2S |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
2-(3,5-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-7-4-8(13)6-9(5-7)16-11-10(19(14,17)18)2-1-3-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
Clave InChI |
BGBDMSKCLZFQDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)
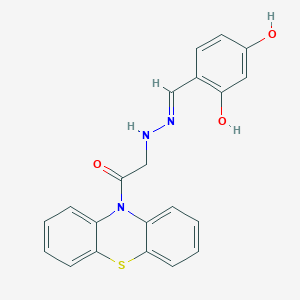
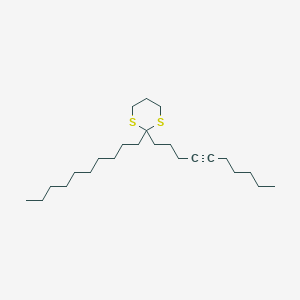
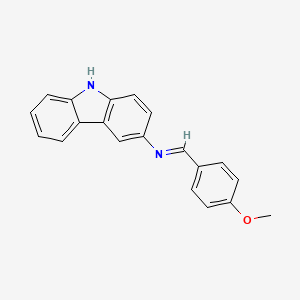
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
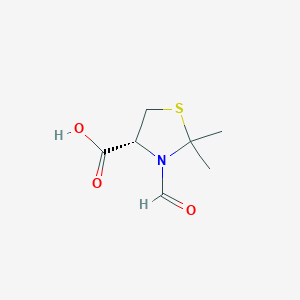
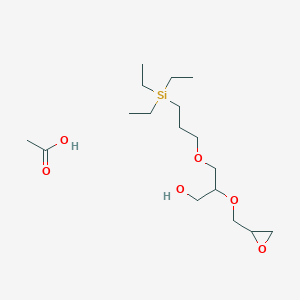
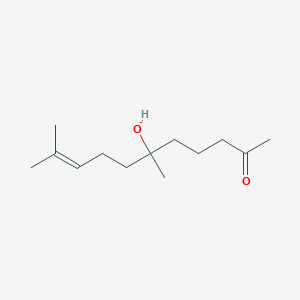
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

